1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea
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Overview
Description
1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea is an organic compound that belongs to the class of sulfonylureas. These compounds are known for their diverse applications in medicinal chemistry, particularly as hypoglycemic agents used in the treatment of diabetes. The structure of this compound includes an acetyl group attached to a phenyl ring, which is further connected to a sulfonylurea moiety through a methylphenyl group.
Preparation Methods
The synthesis of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with 3-acetylphenyl isocyanate and 4-methylphenylsulfonamide.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
Catalysts and Reagents: A base such as triethylamine is often used to facilitate the reaction.
Procedure: The 3-acetylphenyl isocyanate is added dropwise to a solution of 4-methylphenylsulfonamide in the presence of the base. The mixture is then heated under reflux for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Chemical Reactions Analysis
1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the urea linkage and formation of corresponding amines and acids.
Scientific Research Applications
1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a hypoglycemic agent in the treatment of diabetes.
Biological Studies: The compound is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets ATP-sensitive potassium channels in pancreatic beta cells.
Pathways Involved: By binding to these channels, it inhibits potassium efflux, leading to cell depolarization and subsequent calcium influx. This triggers the release of insulin from the beta cells, thereby lowering blood glucose levels.
Comparison with Similar Compounds
1-(3-Acetylphenyl)-3-((4-methylphenyl)sulfonyl)urea can be compared with other sulfonylureas such as:
Tolbutamide: Similar in structure but with different substituents, leading to variations in potency and pharmacokinetics.
Glibenclamide: Known for its higher potency and longer duration of action compared to other sulfonylureas.
Glipizide: Another sulfonylurea with a different substitution pattern, affecting its absorption and metabolism.
Properties
IUPAC Name |
1-(3-acetylphenyl)-3-(4-methylphenyl)sulfonylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-11-6-8-15(9-7-11)23(21,22)18-16(20)17-14-5-3-4-13(10-14)12(2)19/h3-10H,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGBVGWNOXPYBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC(=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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